2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride
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Overview
Description
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific research applications due to its ability to undergo specific chemical reactions that are useful in analytical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in an acidic medium to form the tetrazole ring. The final step involves the chlorination of the tetrazole compound to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrazine derivatives.
Scientific Research Applications
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in cell viability assays due to its ability to be reduced by living cells to form a colored formazan product.
Medicine: It is used in diagnostic tests to measure cell proliferation and cytotoxicity.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride exerts its effects involves its reduction by cellular enzymes to form a colored formazan product. This reduction process is often used as an indicator of cell viability and metabolic activity. The molecular targets involved in this process include various dehydrogenase enzymes present in living cells.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT): Similar in structure and used in cell viability assays.
2,3,5-Triphenyltetrazolium Chloride (TTC): Another tetrazolium salt used in similar applications.
Uniqueness
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and be used in a variety of scientific applications. Its ability to form a colored product upon reduction makes it particularly useful in biological assays.
Properties
IUPAC Name |
2,3-bis(4-chlorophenyl)-5-phenyltetrazol-2-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTAPTQTFVZDGP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.